![molecular formula C17H21NO5 B2816883 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 2287339-86-8](/img/structure/B2816883.png)
2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid
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Overview
Description
2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid, also known as PACOC, is a synthetic compound that has gained attention in the scientific community due to its potential use in medical research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid involves its interaction with the GABA receptor. Specifically, 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid has been found to act as a positive allosteric modulator of this receptor, increasing its activity in response to the binding of GABA. This results in an increase in the inhibitory effects of the receptor, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid has been found to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. These effects are likely due to its interaction with the GABA receptor, as mentioned above. Additionally, 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid in lab experiments is its specificity for the GABA receptor. This allows for more targeted investigation of the effects of GABA modulation on various physiological processes. However, a limitation of using 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experimentation.
Future Directions
There are several future directions for research on 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid. One area of interest is its potential use in the treatment of anxiety disorders, as its anxiolytic effects have been demonstrated in animal models. Additionally, further investigation into its anti-inflammatory effects may lead to its use in the treatment of inflammatory disorders. Finally, the development of more efficient synthesis methods for 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid may allow for larger-scale experimentation and potential clinical applications.
Synthesis Methods
The synthesis of 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid involves a multistep process, starting with the reaction of 2-oxo-6-oxaspiro[2.5]octane-2-carboxylic acid with phenylmethylamine. This is followed by the protection of the amine group using methoxycarbonyl chloride, and subsequent deprotection to yield 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid. The yield of this process is typically around 45%.
Scientific Research Applications
2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid has been found to have potential applications in various areas of scientific research. One such application is in the study of the nervous system, as 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid has been found to act as a modulator of the GABA receptor. This receptor is involved in the regulation of neurotransmitter release, making 2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid a promising candidate for further investigation in the field of neuroscience.
properties
IUPAC Name |
2-(phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-14(20)17(11-16(17)6-8-22-9-7-16)12-18-15(21)23-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLUJNKGANGYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2(CNC(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid |
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